molecular formula C6H6N2O2 B092302 1,4-Benzoquinone dioxime CAS No. 105-11-3

1,4-Benzoquinone dioxime

Cat. No. B092302
CAS RN: 105-11-3
M. Wt: 138.12 g/mol
InChI Key: DZCCLNYLUGNUKQ-UHFFFAOYSA-N
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Description

1,4-Benzoquinone dioxime is a chemical compound with the molecular formula C6H6N2O2 . It appears as pale yellow crystals or brown powder . It is a sex-specific rat carcinogen inducing tumours of the urinary bladder in female rats and is a direct-acting mutagen in Salmonella typhimurium TA982 .


Synthesis Analysis

The dehydrogenation of 1,4-benzoquinone dioxime by phenoxyl radicals was studied and it was shown that the quinol ethers are formed as the sole reaction product when stable phenoxyls are used . A universal method was developed for the synthesis of the indicated ethers .


Molecular Structure Analysis

The molecular structure of 1,4-Benzoquinone dioxime includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 16 bonds. There are 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxylamine (aromatic), 1 nitroso group (aromatic), and 1 hydroxyl group .


Chemical Reactions Analysis

The dehydrogenation of 1,4-benzoquinone dioxime by phenoxyl radicals leads to the formation of quinol ethers as the sole reaction product . This reaction is considered a strong reducing agent by transient electrochemistry .


Physical And Chemical Properties Analysis

1,4-Benzoquinone dioxime has a molecular weight of 138.1256 . It is soluble in ethanol, and slightly soluble in acetone, but insoluble in water, benzene and gasoline .

Scientific Research Applications

Chemotherapeutic Drug Development

  • Application : Quinoxaline 1,4-dioxides, a class of heterocyclic N-oxides which includes 1,4-Benzoquinone dioxime, have a wide range of biological activity that makes them promising for the development of drugs of various pharmaceutical groups .
  • Method : The review considers the most important methods for the synthesis and key directions in the chemical modification of quinoxaline 1,4-dioxide derivatives .
  • Results : Derivatives from this series have found application in the clinic as antibacterial drugs and are used in agriculture. They present a promising class for the development of new drugs targeting bacterial infections, oncological diseases, malaria, trypanosomiasis, leishmaniasis, and amoebiasis .

Photochemical Reactions

  • Application : The superoxide anion radical (O2•−) is one of the most predominant reactive oxygen species (ROS), which is also involved in diverse chemical and biological processes. In this study, O2•− was generated by irradiating riboflavin in an O2-saturated solution using an ultraviolet lamp (λem = 365 nm) as the light source. The photochemical reduction of 1,4-benzoquinone (p-BQ) by O2•− was explored .
  • Method : The photochemical reaction between p-BQ and O2•− was explored by 355-nm laser flash photolysis (LFP) and 365-nm UV light steady irradiation .
  • Results : The main product of the photochemical reaction between p-BQ and O2•− was hydroquinone (H2Q). The present work suggests that the reaction with O2•− is a potential transformation pathway of 1, 4-benzoquinone in atmospheric aqueous environments .

Oxidative Regeneration of Carbonyl Compounds

  • Application : 1,4-Benzoquinone dioxime is used in the oxidative regeneration of a variety of carbonyl compounds from their oximes .
  • Method : This process involves the use of superoxide ion generated in situ by the phase transfer reaction between potassium superoxide and 18-crown-6 .
  • Results : The outcome of this application is the successful regeneration of carbonyl compounds from their oximes .

Hydrogen Acceptor and Oxidant

  • Application : 1,4-Benzoquinone dioxime is used as a hydrogen acceptor and oxidant in organic synthesis .
  • Method : It serves as a dehydrogenation reagent .
  • Results : This application allows for the transformation of various organic compounds .

Production of Dyes

  • Application : 1,4-Benzoquinone dioxime is used in the production of a variety of dyes, including azo dyes, vat dyes, and sulfur dyes .
  • Method : The specific methods of application can vary depending on the type of dye being produced .
  • Results : The outcome of this application is the successful production of various types of dyes .

Safety And Hazards

1,4-Benzoquinone dioxime is moderately toxic by ingestion . It is a questionable carcinogen with experimental neoplastigenic and tumorigenic data . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name

N-(4-nitrosophenyl)hydroxylamine
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InChI

InChI=1S/C6H6N2O2/c9-7-5-1-2-6(8-10)4-3-5/h1-4,7,9H
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InChI Key

DZCCLNYLUGNUKQ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1NO)N=O
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Molecular Formula

C6H6N2O2
Record name P-QUINONE DIOXIME
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DSSTOX Substance ID

DTXSID8021222
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Molecular Weight

138.12 g/mol
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Physical Description

P-quinone dioxime appears as pale yellow crystals or brown powder. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Pale yellow solid; [HSDB] Dark grey or brown powder; [MSDSonline]
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Solubility

less than 0.1 mg/mL at 72.5 °F (NTP, 1992), SOL IN HOT WATER
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Vapor Pressure

0.0000141 [mmHg]
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Product Name

1,4-Benzoquinone dioxime

Color/Form

PALE YELLOW NEEDLES FROM WATER

CAS RN

105-11-3
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Melting Point

464 °F (decomposes) (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
S Singh, S Raveendran, DR Kshirsagar… - … European Journal of …, 2022 - yadda.icm.edu.pl
The isocyanate-based curing agents used for polyurethane are toxic and hygroscopic in nature. In the present work, an alternate approach was adopted, a reaction between the …
Number of citations: 3 yadda.icm.edu.pl
H Youn, Y Hong, A Yu, J Jeong… - Journal of Applied …, 2023 - Wiley Online Library
Epoxy, a typical thermosetting resin, exhibits excellent mechanical properties, thermal stability, and chemical resistance. However, it can cause environmental pollution when discarded …
Number of citations: 0 onlinelibrary.wiley.com
IV Kashel'skaya, AA Sergeeva, VI Nesterenko… - Bulletin of the Academy …, 1974 - Springer
Conclusions The dehydrogenation of 1,4-benzoquinone dioxitne by phenoxyl radicals was studied and it was shown that the quinol ethers are formed as the sole reaction product when …
Number of citations: 3 link.springer.com
TA Gctek, ML Vestal, CH Vestal… - Organic mass …, 1991 - Wiley Online Library
In general, ions corresponding to [M + H] + and/or [M + NH 4 ] + are observed in thermospray mass spectrometry (TSMS) when using ammonium acetate in the liquid carrier. For several …
Number of citations: 5 onlinelibrary.wiley.com
GS Shifris, AA Sidorenko, YG Kryazhev - … of the Academy of Sciences of …, 1980 - Springer
Conclusions 1. The authors observed formation of oxidation inhibitors due to the dissociation of quinol ethers (QE) of 1,4-benzoquinone dioxime. The efficacy of the QE inhibitory action …
Number of citations: 3 link.springer.com
X Chen, R Wang, C Cui, L An, Q Zhang… - Chemical Engineering …, 2022 - Elsevier
Fabrication of covalent adaptable networks with the combination of intrinsic photothermal responsiveness, NIR-triggered welding, multiple-shape memory, and selective shape memory …
Number of citations: 22 www.sciencedirect.com
J Bai, H Li, Y Zhu, Y Zhu, C Wang, H Wang… - …, 2023 - Wiley Online Library
Although the multiple functional groups in biomass offer notable chances for producing high‐value chemicals, most of the current studies focused on the (deep) defunctionalization of …
IV Kashel'skaya, GS Shifris, AA Sergeeva… - Bulletin of the Academy …, 1975 - Springer
Conclusions The thermal decomposition of quinol esters of 1,4-benzoquinone dioxime was investigated by the methods of ESR and UV spectroscopy, and it was shown that the primary …
Number of citations: 3 link.springer.com
X Wang, X Huang, Z Ji, W Hu, H Sheng, X Li - Industrial Crops and …, 2023 - Elsevier
Photothermal shape memory polyurethanes (SMPUs) have attracted more and more attention due to their precision, flexibility, and remote control. However, the current photothermal …
Number of citations: 0 www.sciencedirect.com
IV Kashel'skaya - Izv. Akad. Nauk SSSR, Ser. Khim., 1974
Number of citations: 2

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